molecular formula C13H15BrO2 B7944197 4-Bromo-2-(cyclohexyloxy)benzaldehyde

4-Bromo-2-(cyclohexyloxy)benzaldehyde

Cat. No.: B7944197
M. Wt: 283.16 g/mol
InChI Key: RZCOHOVRXLXYTO-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclohexyloxy)benzaldehyde: is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.16 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a cyclohexyloxy group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-2-(cyclohexyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with cyclohexanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving oxidation and substitution reactions .

Industrial Production Methods:

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2-(cyclohexyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3)

Major Products Formed:

Scientific Research Applications

4-Bromo-2-(cyclohexyloxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclohexyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom and cyclohexyloxy group can also influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical properties .

Comparison with Similar Compounds

Uniqueness:

4-Bromo-2-(cyclohexyloxy)benzaldehyde is unique due to the presence of both the bromine atom and the cyclohexyloxy group, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

4-bromo-2-cyclohexyloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCOHOVRXLXYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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